4,6-Dihydroxy-5-methylpyrimidine
Description
4,6-Dihydroxy-5-methylpyrimidine (CAS: 63447-38-1) is a heterocyclic compound with the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol . It is a white solid with a melting point exceeding 300°C and exhibits solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol . The compound is structurally characterized by hydroxyl groups at positions 4 and 6, a methyl group at position 5, and a pyrimidine backbone (Figure 1 in ) .
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREVOAMPEBWISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979659 | |
| Record name | 5-Methylpyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63447-38-1 | |
| Record name | 5-Methylpyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dihydroxy-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4,6-Dihydroxy-5-methylpyrimidine with structurally related compounds:
Key Observations :
- Substituent Effects : The methyl group at position 5 in 4,6-Dihydroxy-5-methylpyrimidine enhances steric hindrance compared to barbituric acid, reducing water solubility but improving stability in organic solvents .
- Biological Activity: Mysoline, with phenyl and ethyl groups, shows anticonvulsant properties but lower potency than phenobarbital due to structural modifications .
Spectroscopic and Electronic Behavior
- Solvent Effects : The UV absorption maxima of 4,6-Dihydroxy-5-methylpyrimidine shift with solvent polarity (e.g., 285 nm in acetonitrile vs. 275 nm in water ), attributed to stabilization of n-π* transitions in polar media . Barbituric acid exhibits similar solvent-dependent shifts but lacks the methyl group’s inductive effects .
- IR Spectroscopy : Hydroxyl and carbonyl stretching frequencies in 4,6-Dihydroxy-5-methylpyrimidine (e.g., 3200–3400 cm⁻¹ for O-H) align with other dihydroxypyrimidines but differ in nitro- or chloro-substituted analogs .
Preparation Methods
Cyclocondensation Strategies for Pyrimidine Core Formation
Sodium Methoxide-Mediated Cyclization
A foundational method for synthesizing 4,6-dihydroxy pyrimidine derivatives involves cyclocondensation reactions using sodium methoxide as a base. In the preparation of 4,6-dihydroxy-5-methoxypyrimidine sodium, sodium methoxide, methanamide, and 2-methoxypropandioic acid ethyl methyl ester are reacted under controlled temperatures (65–70°C) to form the pyrimidine core. The reaction proceeds via nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon, followed by cyclization and dealkylation.
For 4,6-dihydroxy-5-methylpyrimidine, substituting 2-methoxypropandioic acid ethyl methyl ester with a methyl-substituted diethyl malonate derivative could theoretically introduce the 5-methyl group. However, this hypothesis requires validation through kinetic and mechanistic studies, as steric and electronic effects of the methyl group may alter reaction pathways.
Key Parameters:
Halogenation and Functional Group Interconversion
Phosphorus Trichloride as a Chlorinating Agent
The synthesis of 5-methoxy-4,6-dichloropyrimidine from 4,6-dihydroxy-5-methoxypyrimidine sodium employs phosphorus trichloride (PCl₃) under reflux conditions (110–120°C). This method avoids hypertoxic phosphorus oxychloride (POCl₃), enhancing operational safety. The reaction mechanism involves sequential hydroxyl group substitution by chloride, facilitated by PCl₃’s electrophilic character.
Adapting this protocol for 4,6-dihydroxy-5-methylpyrimidine would require careful optimization. The methyl group at the 5-position may influence chlorination kinetics due to its electron-donating effects, potentially necessitating higher temperatures or prolonged reaction times.
Key Parameters:
Nitration and Stability Considerations
Nitration of Methyl-Substituted Pyrimidines
While the nitration of 4,6-dihydroxy-2-methylpyrimidine does not directly apply to the 5-methyl isomer, it offers insights into managing exothermic reactions and substituent stability. The cited method uses a mixture of concentrated sulfuric acid, nitric acid, and halogenated solvents (e.g., dichloromethane) to mitigate runaway reactions. For 5-methyl derivatives, the proximity of the methyl group to reactive sites (e.g., hydroxyl groups) could necessitate modified nitrating agents or lower temperatures to prevent decomposition.
Key Parameters:
Comparative Analysis of Synthetic Routes
The table below summarizes critical data from the reviewed methodologies, highlighting variables that influence yield and scalability:
Industrial-Scale Production Challenges
Solvent Recovery and Waste Management
Large-scale synthesis of pyrimidine derivatives often faces challenges in solvent recycling and byproduct disposal. The distillation steps described in and require energy-intensive processes to recover methanol and organic solvents. Implementing continuous-flow reactors could enhance efficiency and reduce waste generation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,6-Dihydroxy-5-methylpyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted malonates or hydroxylation of methylpyrimidine precursors. For example, chlorination of 4,6-dihydroxy-5-methoxypyrimidine derivatives using phosphorus oxychloride (POCl₃) under reflux with a base (e.g., N,N-dimethylaniline) can yield halogenated intermediates, which are subsequently hydrolyzed . Optimization requires controlled temperature (80–110°C) and stoichiometric ratios to minimize side products. Post-synthesis purification via recrystallization (e.g., using methanol or DMSO) is critical for isolating high-purity crystals (>95%) .
Q. How do solvent polarity and pH affect the solubility and spectroscopic characterization of 4,6-Dihydroxy-5-methylpyrimidine?
- Methodological Answer : Solubility is highest in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol, with limited solubility in water due to strong intermolecular hydrogen bonding . For UV-Vis spectroscopy, solvent choice impacts absorption bands: acetonitrile (λmax ~340 nm, n→π* transitions) shows redshift compared to water due to reduced dielectric stabilization. Adjusting pH (e.g., using buffers) can protonate/deprotonate hydroxyl groups, altering electronic transitions and spectral profiles .
Q. What analytical techniques are most reliable for confirming the structural integrity of 4,6-Dihydroxy-5-methylpyrimidine?
- Methodological Answer : Combine NMR (¹H and ¹³C) to verify methyl and hydroxyl group positions, FT-IR for O–H and N–H stretching (3000–3500 cm⁻¹), and mass spectrometry (ESI-MS) for molecular ion confirmation (m/z 126.11). X-ray crystallography is recommended for definitive crystal structure determination, especially given its high melting point (>300°C) .
Advanced Research Questions
Q. How can computational modeling (e.g., TD-DFT) resolve contradictions in experimental UV-Vis spectra of 4,6-Dihydroxy-5-methylpyrimidine across solvents?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) with solvent continuum models (e.g., PCM) can simulate electronic transitions and assign spectral bands. For instance, TD-SCF/HF/6-31+(d,p) calculations in acetonitrile predict n→π* transitions at 340–300 nm, aligning with experimental redshifts in polar solvents. Discrepancies between theoretical and experimental data may arise from solute-solvent hydrogen bonding, requiring explicit solvent molecule inclusion in simulations .
Q. What strategies are effective for analyzing reaction mechanisms involving 4,6-Dihydroxy-5-methylpyrimidine, such as oxidation or substitution reactions?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to track oxygen migration during oxidation. For substitution reactions (e.g., replacing hydroxyl with chloro groups), monitor intermediates via <sup>35</sup>Cl NMR or LC-MS. Kinetic studies under varying temperatures and catalysts (e.g., POCl₃ vs. SOCl₂) can elucidate activation barriers and regioselectivity patterns .
Q. How can researchers address contradictions in biological activity data for 4,6-Dihydroxy-5-methylpyrimidine derivatives?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, solvent toxicity). Standardize protocols by:
- Using solvent controls (DMSO ≤0.1% v/v).
- Validating purity via HPLC (>98%).
- Cross-referencing cytotoxicity (MTT assays) with target-specific activity (e.g., enzyme inhibition). Meta-analysis of structure-activity relationships (SAR) can identify substituents (e.g., methyl vs. methoxy) critical for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
